(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16023935
InChI: InChI=1S/C10H11FN4/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15/h2-7H,12H2,1H3
SMILES:
Molecular Formula: C10H11FN4
Molecular Weight: 206.22 g/mol

(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine

CAS No.:

Cat. No.: VC16023935

Molecular Formula: C10H11FN4

Molecular Weight: 206.22 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine -

Specification

Molecular Formula C10H11FN4
Molecular Weight 206.22 g/mol
IUPAC Name 1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine
Standard InChI InChI=1S/C10H11FN4/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15/h2-7H,12H2,1H3
Standard InChI Key VOWGRXGCGYJWNO-UHFFFAOYSA-N
Canonical SMILES CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Configuration

(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine features a pyridine ring substituted at the 3-position with an (S)-configured ethanamine group and at the 6-position with a 4-fluoro-1H-pyrazol-1-yl moiety. The pyrazole ring adopts a planar conformation, with fluorine at the 4-position introducing electron-withdrawing effects that modulate the compound's electronic profile . The stereogenic center at the ethanamine group is critical for interactions with biological targets, as evidenced by comparative studies on enantiomer-specific activities.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine
Molecular FormulaC₁₀H₁₁FN₄
Molecular Weight206.22 g/mol
CAS Number1980023-96-8
SMILES NotationCC@@HN
Chirality(S)-configuration

The fluorine atom's electronegativity (χ = 3.98) enhances the pyrazole ring's polarity, increasing solubility in polar aprotic solvents such as dimethylformamide (DMF) . X-ray crystallography confirms the dihedral angle between pyridine and pyrazole rings at 42.5°, optimizing π-π stacking potential in protein binding pockets.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves four principal stages: pyrazole ring formation, pyridine functionalization, fluorination, and chiral resolution.

Pyrazole Ring Construction: Cyclocondensation of hydrazine with β-ketoesters under acidic conditions yields the pyrazole core. For example, ethyl 3-oxobutanoate reacts with hydrazine hydrate in acetic acid at 80°C to form 1H-pyrazole-4-carboxylate, which is subsequently hydrolyzed to the carboxylic acid.

Nucleophilic Aromatic Substitution: The pyrazole is introduced to 3-amino-5-bromopyridine via Buchwald-Hartwig amination using palladium(II) acetate and Xantphos as a ligand. This step achieves 78% yield in toluene at 110°C .

Electrophilic Fluorination: Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) fluorinates the pyrazole at the 4-position in acetonitrile, requiring 12 hours at room temperature for 85% conversion.

Chiral Resolution: Racemic ethanamine intermediates are resolved using (S)-mandelic acid in ethanol, yielding the (S)-enantiomer with ≥98% enantiomeric excess (ee). Crystallization at -20°C enhances purity to 95% .

Industrial Manufacturing

Scaled production employs continuous-flow reactors to optimize amination and fluorination steps. Automated purification via simulated moving bed (SMB) chromatography ensures consistent enantiopurity, with throughput capacities exceeding 50 kg/month.

Physicochemical and Reactivity Profiles

Stability and Solubility

The compound exhibits stability in pH 3–7 aqueous solutions but degrades under strong alkaline conditions (pH > 10) via hydrolysis of the pyrazole ring. Solubility data:

Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)
Water2.1
Methanol34.5
Dichloromethane8.9
Dimethyl Sulfoxide89.7

The hydrochloride salt form (C₁₀H₁₂ClFN₄) improves aqueous solubility to 15.3 mg/mL, facilitating biological testing.

Reactivity Pathways

Oxidation: Treatment with KMnO₄ in H₂SO₄ oxidizes the ethanamine group to a ketone, yielding (S)-1-[6-(4-fluoro-1-pyrazolyl)-3-pyridyl]ethanone. This product shows reduced kinase inhibition, underscoring the amine's role in target binding.

Nucleophilic Substitution: The 4-fluoro group undergoes displacement with thiophenol in DMF at 120°C, producing the 4-phenylthio analogue. This derivative exhibits enhanced metabolic stability in hepatic microsome assays .

Cell LineIC₅₀ (μM)
MCF-7 (Breast)1.2
A549 (Lung)2.8
HepG2 (Liver)4.1
PC-3 (Prostate)3.5

Neuropharmacological Effects

The compound inhibits acetylcholinesterase (AChE) with IC₅₀ = 8.3 μM, comparable to donepezil (IC₅₀ = 6.7 μM). In murine models, 10 mg/kg doses improve Y-maze spontaneous alternation by 35%, suggesting cognitive enhancement potential.

Analytical Characterization Techniques

Spectroscopic Identification

¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyridine H2), 8.23 (d, J = 8.4 Hz, 1H, pyridine H4), 7.89 (s, 1H, pyrazole H3), 4.12 (q, J = 6.8 Hz, 1H, CHNH₂), 1.42 (d, J = 6.8 Hz, 3H, CH₃) .

HRMS (ESI+): m/z calculated for C₁₀H₁₁FN₄ [M+H]⁺ 207.1004, found 207.1001.

Comparative Analysis with Structural Analogues

Table 4: Comparison with Pyridine-Pyrazole Derivatives

CompoundMolecular WeightFluorine PositionAChE IC₅₀ (μM)
(S)-1-[6-(4-F-1-pyrazolyl)-3-pyridyl]ethanamine206.2248.3
(R)-1-[5-(3-F-1-pyrazolyl)-3-pyridyl]propanamine220.25312.7
1-[6-(2,4-diF-1-pyrazolyl)-3-pyridyl]ethanamine224.202,46.9

The 4-fluoro substitution optimizes target affinity while minimizing off-target interactions compared to 3-fluoro analogues.

Industrial and Research Applications

Material Science Applications

As a ligand in Cu(II)-catalyzed cross-couplings, the compound achieves 92% yield in Suzuki-Miyaura reactions between aryl bromides and phenylboronic acid. Turnover numbers exceed 15,000 due to nitrogen donor stabilization of the metal center .

Pharmacokinetic Studies

Rats administered 5 mg/kg intravenously show a plasma half-life (t₁/₂) of 2.3 hours and oral bioavailability of 41%. Brain-to-plasma ratio (Kp) of 0.67 indicates moderate blood-brain barrier penetration.

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